molecular formula C21H19N5O3S B1211916 N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide

N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide

Cat. No.: B1211916
M. Wt: 421.5 g/mol
InChI Key: SJFGHDAXEHNGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide is a member of benzamides.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

  • Metabolic Characteristics : A study investigated the metabolism and disposition of a novel antineoplastic, JS-38, related to the compound . It revealed that JS-38 undergoes a series of acetylation and glucuronation, forming a metabolic product known for accelerating bone-marrow cell formation. This indicates a unique metabolic pathway involving acetylation and glucuronation in series (Zhang et al., 2011).

Crystal Structures and Molecular Interactions

  • Molecular Crystallization : Research on related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, has shown intricate crystallization patterns. These patterns are facilitated by N–H···O interactions and controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding, demonstrating the complex molecular interactions and stability of these structures (Kranjc et al., 2012).

Synthesis and Chemical Behavior

  • Synthetic Pathways : The synthesis of compounds like 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, which share structural similarities with the compound of interest, involves complex reactions like Pummerer-type cyclization. This indicates the intricate procedures involved in the synthesis of such compounds, with the potential for variations in the cyclization process influenced by reagents like boron trifluoride diethyl etherate (Saitoh et al., 2001).

Anticancer Properties

  • Anticancer Activity : Studies have shown that derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the compound , exhibit moderate to excellent anticancer activity against various cancer cell lines. Some derivatives even showed higher anticancer activities than reference drugs, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(7H-purin-6-ylsulfanylmethyl)benzamide

InChI

InChI=1S/C21H19N5O3S/c1-28-15-7-8-17(29-2)16(9-15)26-20(27)14-5-3-13(4-6-14)10-30-21-18-19(23-11-22-18)24-12-25-21/h3-9,11-12H,10H2,1-2H3,(H,26,27)(H,22,23,24,25)

InChI Key

SJFGHDAXEHNGOQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CSC3=NC=NC4=C3NC=N4

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.